molecular formula C16H21N5O3 B2995883 N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(m-tolyloxy)acetamide CAS No. 2034276-05-4

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(m-tolyloxy)acetamide

Cat. No.: B2995883
CAS No.: 2034276-05-4
M. Wt: 331.376
InChI Key: JCJCJOVZQJKDJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(m-tolyloxy)acetamide features a 1,3,5-triazine core substituted with a dimethylamino group at position 4, a methoxy group at position 6, and a methyl-linked acetamide side chain bearing an m-tolyloxy moiety. Spectroscopic characterization methods such as $ ^1H \text{-NMR} $, $ ^{13}C \text{-NMR} $, and HRMS are routinely employed for such triazine derivatives .

Properties

IUPAC Name

N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-2-(3-methylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O3/c1-11-6-5-7-12(8-11)24-10-14(22)17-9-13-18-15(21(2)3)20-16(19-13)23-4/h5-8H,9-10H2,1-4H3,(H,17,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCJCJOVZQJKDJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NCC2=NC(=NC(=N2)OC)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(m-tolyloxy)acetamide typically involves multi-step organic synthesis. The process may start with the preparation of the triazine core, followed by the introduction of the dimethylamino and methoxy groups via nucleophilic substitution reactions. The final step includes the attachment of the acetamide group to the triazine ring.

Reaction Conditions:

  • Preparation of the triazine core may involve cyclization reactions under acidic or basic conditions.

  • Introduction of the dimethylamino group may be achieved using dimethylamine under controlled temperature conditions.

  • The methoxy group is typically introduced via methylation reactions using methanol and a suitable catalyst.

  • The final acetamide group is added through an amidation reaction, often using acetic anhydride or acetyl chloride as reagents.

Industrial Production Methods

In industrial settings, the synthesis of this compound may be scaled up using continuous flow reactors to ensure consistent product quality and yield. Optimized reaction conditions, including temperature, pressure, and solvent selection, are crucial to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of corresponding N-oxides.

  • Reduction: Reduction reactions may convert the acetamide group to an amine group, or the triazine ring may undergo reduction.

  • Substitution: Various nucleophilic and electrophilic substitution reactions can occur, introducing different functional groups to the triazine ring.

Common Reagents and Conditions

  • Oxidizing Agents: Hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.

  • Reducing Agents: Lithium aluminum hydride, sodium borohydride.

  • Substitution Reagents: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide).

Major Products

  • Oxidation: N-oxides of the triazine ring.

  • Reduction: Reduced amines or partially hydrogenated triazine derivatives.

  • Substitution: Halogenated or alkylated triazine compounds.

Scientific Research Applications

Chemistry

In chemistry, N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(m-tolyloxy)acetamide serves as a precursor for the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology

The compound's biological applications include its use as a probe to study enzyme mechanisms and as a potential inhibitor for specific biochemical pathways.

Medicine

In medicine, the compound is explored for its pharmacological properties, including potential anti-cancer and antimicrobial activities. It acts on specific molecular targets within cells, disrupting critical biological processes.

Industry

In industrial applications, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique reactivity and stability.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The dimethylamino and methoxy groups enhance its binding affinity to these targets, facilitating the modulation of biological pathways. This interaction can lead to the inhibition or activation of key enzymes, affecting cellular processes and leading to desired therapeutic outcomes.

Comparison with Similar Compounds

Key Observations :

  • The methoxy group at position 6 in the target compound (vs.
  • The m-tolyloxy acetamide side chain differs from sulfonylurea moieties in commercial herbicides, suggesting a distinct mechanism of action .
  • Styryl-substituted analogs (e.g., ) prioritize photophysical properties over herbicidal activity, highlighting the role of substituents in functional prioritization .

Acetamide Derivatives with Varied Aryloxy Groups

Compounds with acetamide side chains modified for pharmacological or agrochemical purposes provide insights into structure-activity relationships:

  • 2-(4-Methyl-2-oxo-2H-chromen-7-yloxy)-N-substituted acetamides (): These derivatives incorporate coumarin-based aryloxy groups and demonstrate hypoglycemic activity in mice. The electron-rich coumarin moiety enhances metabolic stability compared to m-tolyloxy, which may lack similar π-π stacking interactions .
  • N-(Imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide acetates (): Sulfonamide-linked acetamides exhibit antibacterial properties, underscoring the versatility of the acetamide scaffold when paired with heterocyclic groups .

However, it lacks the hydrogen-bonding capacity of sulfonamides or coumarins, which could limit target affinity .

Biological Activity

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(m-tolyloxy)acetamide is a synthetic organic compound with potential applications in medicinal chemistry and biological research. This compound features a triazine ring which has been shown to exhibit various biological activities, including enzyme inhibition and interaction with cellular receptors.

Chemical Structure

The compound can be represented by the following structural formula:

N 4 dimethylamino 6 methoxy 1 3 5 triazin 2 yl methyl 2 m tolyloxy acetamide\text{N 4 dimethylamino 6 methoxy 1 3 5 triazin 2 yl methyl 2 m tolyloxy acetamide}

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The key mechanisms include:

  • Enzyme Inhibition : The compound has been shown to bind to the active sites of various enzymes, thereby inhibiting their activity. This is significant in therapeutic contexts where enzyme modulation is required.
  • Receptor Interaction : It engages with cellular receptors, altering their signaling pathways which can lead to various physiological effects.
  • DNA/RNA Interaction : The compound may intercalate with DNA or RNA strands, affecting transcription and translation processes, which is crucial for its potential antitumor activity.

Antitumor Activity

Research indicates that derivatives of triazine compounds often exhibit significant antitumor properties. For instance, studies have shown that related compounds can inhibit the activity of critical oncogenic pathways such as BRAF(V600E) and EGFR .

Antimicrobial Properties

This compound has also demonstrated antimicrobial activity. In vitro assays suggest that it can inhibit the growth of various pathogens, making it a candidate for further development as an antimicrobial agent.

Case Studies and Research Findings

Several studies have focused on the biological effects of triazine derivatives similar to this compound:

  • Antitumor Efficacy : A study evaluated the cytotoxic effects of triazine derivatives on cancer cell lines, revealing that certain modifications enhance their potency against MDA-MB-231 breast cancer cells .
  • Enzyme Inhibition : Research has shown that compounds with a similar structure can inhibit xanthine oxidase (XO), a key enzyme involved in uric acid production. This inhibition could have implications for treating conditions like gout .
  • Synergistic Effects : In combination therapies, certain triazine derivatives have exhibited synergistic effects when used alongside established chemotherapeutic agents like doxorubicin, enhancing overall efficacy while potentially reducing side effects.

Data Table

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Biological ActivityAssay TypeResultReference
AntitumorCytotoxicity AssaySignificant inhibition in MDA-MB-231 cells
Enzyme InhibitionXanthine Oxidase InhibitionIC50 = 72.4 µM
AntimicrobialGrowth Inhibition AssayModerate to high activity
Synergistic EffectsCombination TherapyEnhanced efficacy with doxorubicin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.